molecular formula C8H10O2 B1295972 Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one CAS No. 6712-12-5

Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one

Cat. No.: B1295972
CAS No.: 6712-12-5
M. Wt: 138.16 g/mol
InChI Key: ARGGOKUVIPUXPJ-UHFFFAOYSA-N
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Description

Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one is a chemical compound with the molecular formula C8H10O3. It is known for its unique structure, which includes a fused bicyclic system with a furan ring. This compound is often used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction typically requires elevated temperatures and a suitable catalyst to proceed efficiently.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Substituted derivatives depending on the nucleophile used

Scientific Research Applications

Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed effects.

Comparison with Similar Compounds

Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one can be compared with other similar compounds, such as:

    6-Hydroxythis compound: This compound has an additional hydroxyl group, which can influence its reactivity and biological activity.

    2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate: This derivative contains a methacrylate group, making it useful in polymer chemistry.

The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it valuable for various applications in research and industry.

Properties

IUPAC Name

4-oxatricyclo[4.2.1.03,7]nonan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-8-6-2-4-1-5(6)7(3-4)10-8/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGGOKUVIPUXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C(C2)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975562
Record name Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6712-12-5, 60133-51-9
Record name NSC134993
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Record name Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
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Record name 4-OXA-TRICYCLO(4.2.1.0(3,7))NONAN-5-ONE
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Synthesis routes and methods

Procedure details

The carboxylic acid (51 g) prepared in Example 1 was slowly added with stirring to sulfuric acid (500 ml, 75 percent by volume). The exothermic reaction that ensued was controlled by an ice-water bath. The reaction subsided after several minutes and the resulting dark solution was then kept at room temperature for about 10 days. The solution was then poured into ice-water (150 ml) and the product then extracted with diethyl ether (three 200-ml portions). The combined extracts were washed with saturated sodium bicarbonate solution (200 ml). The ether was evaporated yielding 45.5 g of 6-oxatricyclo[3.2.1.13,8 ]nonan-7-one which was about 91 percent of theory. The product was identified by GC-mass spectrometric, infrared and melting point analysis.
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
Reactant of Route 2
Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
Reactant of Route 3
Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
Reactant of Route 4
Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
Reactant of Route 5
Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
Reactant of Route 6
Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one

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